N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide
Overview
Description
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound with the molecular formula C19H22N2O5S. This compound is known for its unique structure, which includes a morpholine ring, a phenoxyphenyl group, and a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide typically involves the reaction of 4-morpholineethanamine with 4-phenoxybenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a tool for studying protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their function and leading to various biochemical and physiological effects. For example, it has been shown to inhibit enzyme activity and modulate protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
- N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide
- N-[(2S,4aR,12aS)-5-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-6-oxo-2,3,4,4a,12,12a-hexahydropyrano[2,3-c][1,5]benzoxazocin-8-yl]methanesulfonamide
Uniqueness
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide stands out due to its unique combination of a morpholine ring, a phenoxyphenyl group, and a methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-N-(4-phenoxyphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-27(23,24)21(15-19(22)20-11-13-25-14-12-20)16-7-9-18(10-8-16)26-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAPOQRVASKGIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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